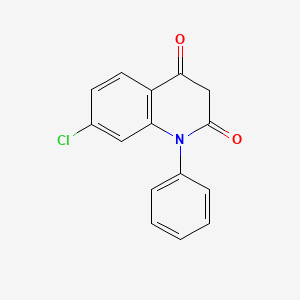
7-Chloro-1-phenyl-quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-phenyl-quinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-quinoline-2,4-dione typically involves the condensation of 7-chloro-4-hydroxyquinoline with phenyl isocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
7-Chloro-1-phenyl-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-1-phenyl-quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7-Chloro-1-phenyl-quinoline-2,4-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
7-Chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.
1-Phenylquinoline: Similar structure but without the chloro and dione groups.
Quinoline-2,4-dione: Lacks the chloro and phenyl substituents.
Uniqueness
7-Chloro-1-phenyl-quinoline-2,4-dione is unique due to the presence of both chloro and phenyl groups, which enhance its chemical reactivity and biological activity
特性
分子式 |
C15H10ClNO2 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
7-chloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-13(8-10)17(15(19)9-14(12)18)11-4-2-1-3-5-11/h1-8H,9H2 |
InChIキー |
PMPBALWQXGOCRP-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



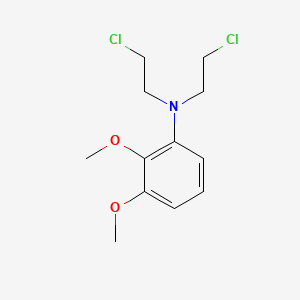

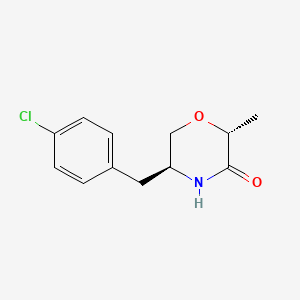
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
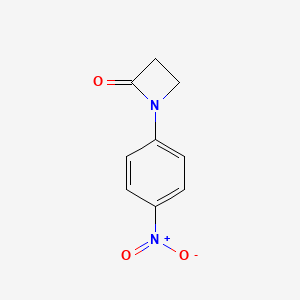

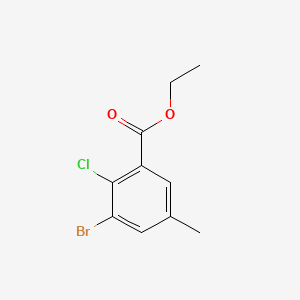
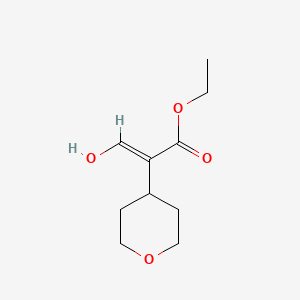
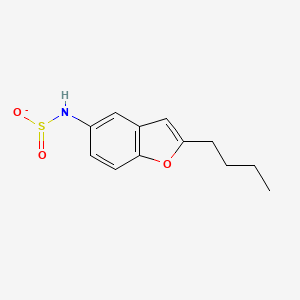


![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
